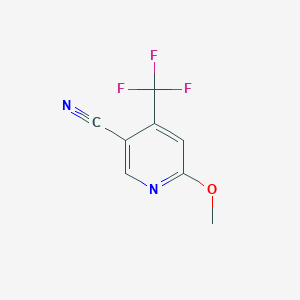![molecular formula C7H14N2O B12335070 (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B12335070.png)
(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxirane compound in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also common in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved can vary depending on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with a similar pyridine ring structure.
Oxazine derivatives: Compounds with a similar oxazine ring structure.
Other fused heterocycles: Compounds with fused ring systems that include nitrogen and oxygen atoms.
Uniqueness
(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrido[4,3-b][1,4]oxazine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-5-6-7(1)10-4-3-9-6/h6-9H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
AKVZQOUKDWLMFU-NKWVEPMBSA-N |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1OCCN2 |
Canonical SMILES |
C1CNCC2C1OCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-Hydroxypropyl)-7,8-dimethoxy-1,3-dihydro-2h-benzo[d]azepin-2-one](/img/structure/B12334997.png)

![Sodium;3-[[4-[(4-ethoxy-3-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate](/img/structure/B12335016.png)



![Thieno[2,3-d]pyrimidine-3(2H)-acetic acid, 6-carboxy-1,4-dihydro-alpha,alpha,5-trimethyl-2,4-dioxo-, 3-(1,1-dimethylethyl) ester](/img/structure/B12335039.png)



![3-[[(2-Tetrahydropyranyl)oxy][4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12335065.png)


